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Compound of Interest

Compound Name: Tba-354

Cat. No.: B611181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354, chemically known as (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-

pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a potent bicyclic

nitroimidazole antitubercular agent.[3] It emerged from medicinal chemistry programs aimed at

developing next-generation nitroimidazoles with improved efficacy against Mycobacterium

tuberculosis.[3] Tba-354 demonstrated significant bactericidal activity against both replicating

and non-replicating mycobacteria.[4] However, its clinical development was halted due to

findings of mild, reversible neurotoxicity in Phase I clinical trials.[1] This technical guide

provides an in-depth overview of the synthesis and purification methods for Tba-354, compiled

from available scientific literature and patents.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Tba-354 is presented in the table

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b611181?utm_src=pdf-interest
https://www.benchchem.com/product/b611181?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28859520/
https://www.medchemexpress.com/TBA-354.html
https://pubmed.ncbi.nlm.nih.gov/25331696/
https://pubmed.ncbi.nlm.nih.gov/25331696/
https://www.benchchem.com/product/b611181?utm_src=pdf-body
https://www.researchgate.net/publication/267274348_In_Vitro_and_In_Vivo_Activities_of_the_Nitroimidazole_TBA-354_against_Mycobacterium_tuberculosis
https://pubmed.ncbi.nlm.nih.gov/28859520/
https://www.benchchem.com/product/b611181?utm_src=pdf-body
https://www.benchchem.com/product/b611181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name

(6S)-2-nitro-6-({6-[4-

(trifluoromethoxy)phenyl]-3-

pyridinyl}methoxy)-6,7-dihydro-

5H-imidazo[2,1-b][1][2]oxazine

[3]

CAS Number 1257426-19-9 [2]

Molecular Formula C₁₉H₁₅F₃N₄O₅ [2]

Molecular Weight 436.34 g/mol [2]

Appearance White to off-white solid [2]

Synthesis of Tba-354
The synthesis of Tba-354 involves a multi-step process culminating in the coupling of a key

bicyclic alcohol intermediate with a functionalized pyridine side-chain. While a complete, step-

by-step protocol for Tba-354 is not publicly detailed, the synthesis can be inferred from patent

literature describing analogous compounds. The final key step is a Williamson ether synthesis.

Experimental Protocol: Final Synthesis Step
This protocol is based on analogous syntheses of similar bicyclic nitroimidazoles.

Reaction:

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol + 2-chloro-5-(chloromethyl)pyridine

(or a related electrophile) → Tba-354

Materials:

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (oxazine alcohol intermediate)

2-chloro-5-(chloromethyl)pyridine (or a suitable derivative of the 6-[4-

(trifluoromethoxy)phenyl]pyridine-3-yl)methanol side chain)

Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)

Deionized water

Ethyl acetate

Brine

Procedure:

To a solution of the oxazine alcohol intermediate in anhydrous DMF at 0 °C under an inert

atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

Stir the resulting mixture at 0 °C for 30 minutes.

Add a solution of the pyridine side-chain electrophile in anhydrous DMF dropwise to the

reaction mixture.

Allow the reaction to warm to room temperature and stir for 16-24 hours, or until reaction

completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

Upon completion, carefully quench the reaction by the slow addition of deionized water.

Extract the aqueous mixture with ethyl acetate (3x).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purification of Tba-354
The crude Tba-354 product requires purification to remove unreacted starting materials, by-

products, and other impurities. Chromatographic techniques are essential for obtaining the

compound at high purity.

Experimental Protocol: Purification
Method: Silica Gel Column Chromatography
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Materials:

Crude Tba-354

Silica gel (for column chromatography)

Hexanes

Ethyl acetate

Dichloromethane

Methanol

Procedure:

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a

chromatography column.

Dissolve the crude Tba-354 in a minimal amount of a suitable solvent (e.g., dichloromethane

or ethyl acetate).

Load the dissolved crude product onto the packed silica gel column.

Elute the column with a gradient of increasing polarity, starting with a non-polar mobile phase

(e.g., 100% hexanes) and gradually increasing the proportion of a more polar solvent (e.g.,

ethyl acetate). A common gradient might be from 0% to 100% ethyl acetate in hexanes. A

small percentage of methanol may be added to the ethyl acetate for highly polar impurities.

Collect fractions and monitor the elution of the product using thin-layer chromatography

(TLC) with a suitable stain (e.g., UV visualization).

Combine the fractions containing the pure product.

Evaporate the solvent under reduced pressure to yield the purified Tba-354.

Alternative Method: Preparative High-Performance Liquid Chromatography (HPLC)
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For higher purity, preparative reverse-phase HPLC can be employed.

Typical Conditions:

Column: C18 stationary phase

Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as formic acid

or trifluoroacetic acid.

Detection: UV detection at a wavelength where Tba-354 has strong absorbance.

Characterization Data
While specific NMR and high-resolution mass spectrometry (HRMS) data for Tba-354 are not

readily available in the public domain, data for the closely related analogue, PA-824, and other

similar structures provide an expectation of the key spectral features.

Expected Analytical Data:

Technique Expected Observations

¹H NMR

Signals corresponding to the protons on the

bicyclic core, the methyleneoxy linker, and the

aromatic protons of the pyridine and phenyl

rings.

¹³C NMR

Resonances for all carbon atoms in the

molecule, including the characteristic signal for

the nitro-bearing carbon in the imidazole ring

and the carbons of the trifluoromethoxy group.

HRMS
A molecular ion peak corresponding to the exact

mass of Tba-354 ([M+H]⁺).

Purity (HPLC) >98%[5]

Mechanism of Action and Signaling Pathway
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As a nitroimidazole, the primary mechanism of action of Tba-354 is believed to involve the

reductive activation of its nitro group within the mycobacterium. This process is dependent on a

deazaflavin-dependent nitroreductase (Ddn) and its cofactor F₄₂₀. The reduction generates

reactive nitrogen species, including nitric oxide (NO), which are cytotoxic to the bacteria

through various mechanisms such as DNA damage, inhibition of cellular respiration, and

disruption of mycolic acid synthesis.
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Caption: Proposed mechanism of action for Tba-354 in Mycobacterium tuberculosis.

Experimental Workflow
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The overall process from starting materials to purified product can be visualized as a multi-

stage workflow.
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Caption: General experimental workflow for the synthesis and purification of Tba-354.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

